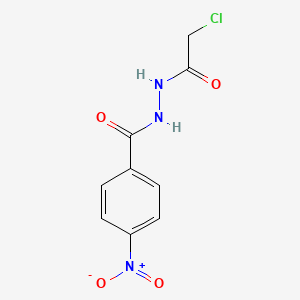

N'-(2-chloroacetyl)-4-nitrobenzohydrazide

説明

N'-(2-Chloroacetyl)-4-nitrobenzohydrazide is a benzohydrazide derivative characterized by a 4-nitrobenzoyl core linked to a 2-chloroacetyl hydrazide moiety. This compound is synthesized through the reaction of 4-nitrobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) . The 4-nitrobenzohydrazide precursor is typically prepared from methyl 4-nitrobenzoate and hydrazine hydrate in dioxane . The chloroacetyl group introduces electrophilic reactivity, making the compound a versatile intermediate for further derivatization, particularly in medicinal chemistry for antimicrobial and antitumor applications .

Key structural features include:

特性

IUPAC Name |

N'-(2-chloroacetyl)-4-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXPKWWBXQQICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394909 | |

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50677-28-6 | |

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

Starting Materials: 4-nitrobenzohydrazide and chloroacetyl chloride.

Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane or chloroform, under a nitrogen atmosphere to avoid moisture. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Procedure: 4-nitrobenzohydrazide is dissolved in the solvent, and chloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete.

Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as column chromatography or distillation to ensure the removal of impurities.

化学反応の分析

Types of Reactions

N’-(2-chloroacetyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amides, thioesters, and esters.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols are used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Hydrogenation reactions are conducted under atmospheric or elevated pressure using hydrogen gas and a metal catalyst. Chemical reductions are performed in acidic or neutral media with appropriate reducing agents.

Condensation: The reactions are carried out in the presence of acid or base catalysts, and the reaction conditions are optimized based on the reactivity of the starting materials.

Major Products Formed

Amides, Thioesters, and Esters: Formed from nucleophilic substitution reactions.

Amino Derivatives: Formed from the reduction of the nitro group.

Hydrazones and Hydrazides: Formed from condensation reactions with carbonyl compounds.

科学的研究の応用

N’-(2-chloroacetyl)-4-nitrobenzohydrazide has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs with improved efficacy and reduced side effects. It is studied for its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers with specific properties.

作用機序

The mechanism of action of N’-(2-chloroacetyl)-4-nitrobenzohydrazide is primarily attributed to its ability to interact with biological macromolecules through covalent bonding and non-covalent interactions. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can induce oxidative stress and damage cellular components. The hydrazide moiety can form hydrogen bonds and other non-covalent interactions with biological targets, modulating their function and activity.

類似化合物との比較

Chloroacetyl Derivatives

N'-(Dichloroacetyl)-4-nitrobenzohydrazide Structure: Differs by having two chlorine atoms on the acetyl group. However, increased hydrophobicity may reduce solubility . Synthesis: Prepared similarly using dichloroacetyl chloride instead of chloroacetyl chloride.

N-(Chloroacetyl)-4-nitroaniline

- Structure : Replaces the hydrazide group with an aniline moiety.

- Activity : Shows moderate antitumor activity but lower antimicrobial potency compared to hydrazide derivatives, highlighting the importance of the hydrazide linkage for bioactivity .

Substituted Benzohydrazides

N'-(2-Methoxybenzylidene)-4-nitrobenzohydrazide

- Structure : Incorporates a methoxybenzylidene Schiff base.

- Activity : Demonstrates antifungal activity (MIC = 50 µg/mL against Candida albicans) due to hydrogen bonding interactions between the methoxy group and fungal enzyme active sites .

- Crystallography : Forms intermolecular N–H···O hydrogen bonds, enhancing stability and bioavailability .

(E)-N'-(3,5-Dibromo-4-methoxybenzylidene)-4-nitrobenzohydrazide (SF5)

- Structure : Features bromine and methoxy substituents on the benzylidene ring.

- Activity : Exhibits potent antichlamydial activity (IC₅₀ = 0.8 µM), outperforming the parent compound due to halogen bonding and increased lipophilicity .

Antimicrobial and Antitumor Derivatives

N'-(2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethylidene)-4-nitrobenzohydrazide

- Structure : Contains a triazole-thioether side chain.

- Activity : Displays superior antimicrobial activity (MIC = 25 µg/mL against Staphylococcus saprophyticus), attributed to the triazole moiety’s ability to disrupt bacterial cell membranes .

T5GE (s-triazine-fused benzohydrazide)

- Structure : Fused s-triazine core with a 4-nitrobenzohydrazide group.

- Activity : Shows exceptional antifungal activity (MIC = 12.5 µg/mL against Aspergillus niger), outperforming fluconazole due to synergistic effects between the triazine and hydrazide groups .

Comparative Data Tables

Table 1: Antimicrobial Activity of Selected Compounds

Table 2: Structural Modifications and Key Properties

Mechanistic Insights

- Electrophilic Reactivity : Chloroacetyl derivatives undergo nucleophilic substitution, forming covalent bonds with thiol or amine groups in microbial enzymes, disrupting metabolic pathways .

- Hydrogen Bonding : Methoxy and nitro groups enhance interactions with target proteins (e.g., fungal CYP51), improving inhibitory potency .

- Halogen Effects : Bromine atoms in SF5 facilitate halogen bonding with chlamydial topoisomerases, increasing binding affinity .

生物活性

N'-(2-chloroacetyl)-4-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

N'-(2-chloroacetyl)-4-nitrobenzohydrazide features a hydrazide functional group, which is known for its reactivity and ability to form various derivatives. The presence of the chloroacetyl and nitro groups enhances its biological interactions, making it a valuable compound in drug development.

The mechanism of action for N'-(2-chloroacetyl)-4-nitrobenzohydrazide primarily involves:

- Covalent Bonding : The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity.

- Oxidative Stress Induction : The nitro group can undergo redox reactions, generating reactive intermediates that induce oxidative stress and damage cellular components.

- Non-Covalent Interactions : The hydrazide moiety can form hydrogen bonds with biological targets, modulating their function and activity.

Antimicrobial Properties

Research indicates that N'-(2-chloroacetyl)-4-nitrobenzohydrazide exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against:

- Bacteria : In vitro tests demonstrate inhibition against gram-positive and gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.

- Fungi : The compound also shows antifungal properties, effectively inhibiting the growth of Candida species.

Anticancer Activity

The compound has been investigated for its anticancer potential, with studies revealing:

- Cytotoxic Effects : N'-(2-chloroacetyl)-4-nitrobenzohydrazide displays cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

- Mechanisms : The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells, mediated by oxidative stress pathways.

Table 1: Antimicrobial Activity of N'-(2-chloroacetyl)-4-nitrobenzohydrazide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT116 | 25 |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers evaluated the antimicrobial efficacy of N'-(2-chloroacetyl)-4-nitrobenzohydrazide against a panel of bacterial and fungal pathogens. Results indicated a broad spectrum of activity, with the compound significantly inhibiting microbial growth at low concentrations . -

Anticancer Mechanism Investigation :

In another study, the anticancer properties were examined in vitro using breast cancer cell lines. The results demonstrated that treatment with N'-(2-chloroacetyl)-4-nitrobenzohydrazide led to increased levels of reactive oxygen species (ROS) and triggered apoptosis pathways, suggesting a mechanism involving oxidative stress . -

Pharmacological Profile Analysis :

A comprehensive pharmacological profile was developed for N'-(2-chloroacetyl)-4-nitrobenzohydrazide, highlighting its potential as a lead compound in drug development. This profile included assessments of toxicity, bioavailability, and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。